Lipophilicity Advantage vs. Non-Trifluoromethoxylated Analog
The presence of the –OCF₃ group in 4‑fluoro‑2‑nitro‑5‑(trifluoromethoxy)aniline confers a significantly higher calculated lipophilicity compared to its non‑fluorinated ether analog. The target compound has an XLogP3 of 2.9 [1], while the direct comparator 4‑fluoro‑2‑nitroaniline (lacking the –OCF₃ group) exhibits an XLogP3 of 1.3 [2]. This difference of 1.6 log units translates to an approximately 40‑fold higher theoretical partition coefficient, indicating substantially enhanced membrane permeability potential.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 4-Fluoro-2-nitroaniline (CAS 364-78-3); XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +1.6 (≈40‑fold increase in theoretical partition coefficient) |
| Conditions | PubChem computed XLogP3 values (XLogP3 3.0 algorithm) |
Why This Matters
For procurement decisions in drug discovery, a 1.6-unit LogP difference can be the deciding factor between a lead that achieves cell permeability and one that does not, making the OCF₃-bearing compound the relevant choice for intracellular target programs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 98041829, 4-Fluoro-2-nitro-5-(trifluoromethoxy)aniline. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1823521-46-5 (Accessed 2026-05-03). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 67769, 4-Fluoro-2-nitroaniline. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/67769 (Accessed 2026-05-03). View Source
